molecular formula C18H25BN2O5 B8081602 Ethyl 2-(3-methyl-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate

Ethyl 2-(3-methyl-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate

Cat. No.: B8081602
M. Wt: 360.2 g/mol
InChI Key: CSJUDFXRSCRWCO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C18H25BN2O5 and its molecular weight is 360.2 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(3-methyl-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate (CAS No. 2828446-93-9) is a synthetic compound with a complex molecular structure that includes a benzimidazole moiety and a dioxaborolane group. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C18H25BN2O5
Molecular Weight 360.21 g/mol
IUPAC Name Ethyl 2-[3-methyl-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]acetate
PubChem CID 135392444

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of various enzymes involved in cancer progression. For instance, it has been evaluated for its inhibitory effects on anaplastic lymphoma kinase (ALK), which plays a critical role in certain types of cancer. The following table summarizes its IC50 values in inhibiting ALK enzymatic activity:

CompoundIC50 (nM)
Ethyl 2-(...)-acetateNot specified
CJ-2360 (related compound)5.8

Although specific IC50 values for Ethyl 2-(3-methyl...) have not been explicitly detailed in available literature, the structural similarities with known potent inhibitors suggest that it may exhibit comparable efficacy.

Cytotoxicity and Anticancer Activity

In vitro studies have indicated that compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (nM)
CJ-2212KARPAS-2999.7
CJ-2360KARPAS-299206.7

These findings suggest that Ethyl 2-(3-methyl...) could potentially possess similar anticancer properties, warranting further investigation.

Case Studies

A notable case study involved the synthesis and biological evaluation of compounds related to Ethyl 2-(3-methyl...). The study focused on modifications to the dioxaborolane moiety to enhance binding affinity to target enzymes. The results indicated that specific substitutions significantly improved potency against ALK and other targets.

Pharmacokinetics

Understanding the pharmacokinetics of Ethyl 2-(3-methyl...) is crucial for assessing its therapeutic potential. While specific data on this compound is limited, related compounds such as CJ-2360 have shown promising pharmacokinetic profiles:

ParameterMouse (IV)Rat (PO)
Cmax (ng/mL)20213
AUC0−(ng·h/mL)17832219
t1/2 (h)7.58.4

This data suggests that compounds within this class may exhibit favorable absorption and distribution characteristics.

Properties

IUPAC Name

ethyl 2-[3-methyl-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O5/c1-7-24-15(22)11-21-14-10-12(8-9-13(14)20(6)16(21)23)19-25-17(2,3)18(4,5)26-19/h8-10H,7,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJUDFXRSCRWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)N3CC(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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